molecular formula C10H20O B14611479 4-Ethyloct-1-en-3-ol CAS No. 58046-43-8

4-Ethyloct-1-en-3-ol

Cat. No.: B14611479
CAS No.: 58046-43-8
M. Wt: 156.26 g/mol
InChI Key: AZFUMZRIDXIUQM-UHFFFAOYSA-N
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Description

4-Ethyloct-1-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of fatty alcohol and is known for its distinctive odor. This compound is used in various applications, including as a fragrance ingredient and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyloct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with ethylating agents under controlled conditions. One common method is the ethylation of oct-1-en-3-ol using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the ethylation reaction. The process is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyloct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 4-Ethyloct-1-en-3-one or 4-Ethyloctanoic acid.

    Reduction: 4-Ethyloctanol.

    Substitution: 4-Ethyloct-1-en-3-yl chloride.

Scientific Research Applications

4-Ethyloct-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in biological signaling and as a potential pheromone.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyloct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context, but it often involves modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

4-Ethyloct-1-en-3-ol can be compared with other similar compounds such as:

    Oct-1-en-3-ol: Similar structure but lacks the ethyl group, leading to different chemical properties and applications.

    4-Ethyloct-1-yn-3-ol: Contains a triple bond instead of a double bond, resulting in different reactivity and uses.

    1-Octen-3-ol: Another related compound with a similar backbone but different functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

58046-43-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-ethyloct-1-en-3-ol

InChI

InChI=1S/C10H20O/c1-4-7-8-9(5-2)10(11)6-3/h6,9-11H,3-5,7-8H2,1-2H3

InChI Key

AZFUMZRIDXIUQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C=C)O

Origin of Product

United States

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